

# Application Notes and Protocols: VEGFR-2-IN-37

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## Compound of Interest

Compound Name: VEGFR-2-IN-37

Cat. No.: B10806378

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## Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it plays a critical role in tumor angiogenesis, growth, and metastasis. Therefore, inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.

**VEGFR-2-IN-37** is a small molecule inhibitor of VEGFR-2, showing potential in suppressing the proliferation of human umbilical vein endothelial cells (HUVECs).[1] These application notes provide a detailed protocol for the preparation of a stock solution of **VEGFR-2-IN-37** for in vitro studies.

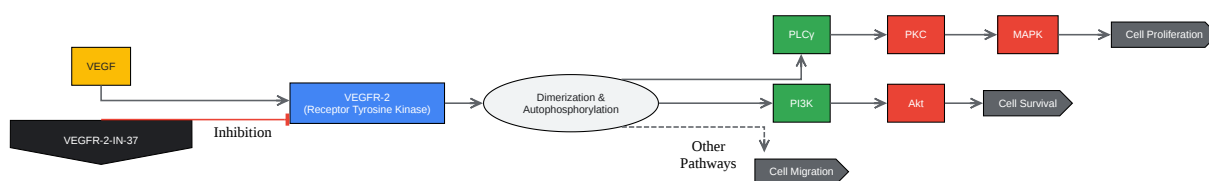
## Quantitative Data

A summary of the key quantitative data for **VEGFR-2-IN-37** is provided in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight	324.40 g/mol	[1]
Chemical Formula	C18H16N2O2S	[1]
Purity	≥ 99.00%	[1]
Biological Activity	Inhibitor of VEGFR-2; Inhibits HUVEC proliferation.	[1]
Appearance	Solid	
CAS Number	298207-77-9	[1]

## VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is the target of **VEGFR-2-IN-37**. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell functions.



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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by **VEGFR-2-IN-37**.

## Experimental Protocols

### Preparation of a 10 mM Stock Solution of VEGFR-2-IN-37

This protocol describes the preparation of a 10 mM stock solution of **VEGFR-2-IN-37** in Dimethyl Sulfoxide (DMSO).

Materials:

- **VEGFR-2-IN-37** powder (Molecular Weight: 324.40 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes (1.5 mL or 2 mL)
- Calibrated analytical balance
- Sterile, disposable pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves

Procedure:

- **Equilibration:** Before opening, allow the vial of **VEGFR-2-IN-37** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.
- **Weighing:** Carefully weigh out 1 mg of **VEGFR-2-IN-37** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
  - Note: For weighing small amounts, it is advisable to use a balance with a readability of at least 0.01 mg.
- **Solvent Addition:** To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$$

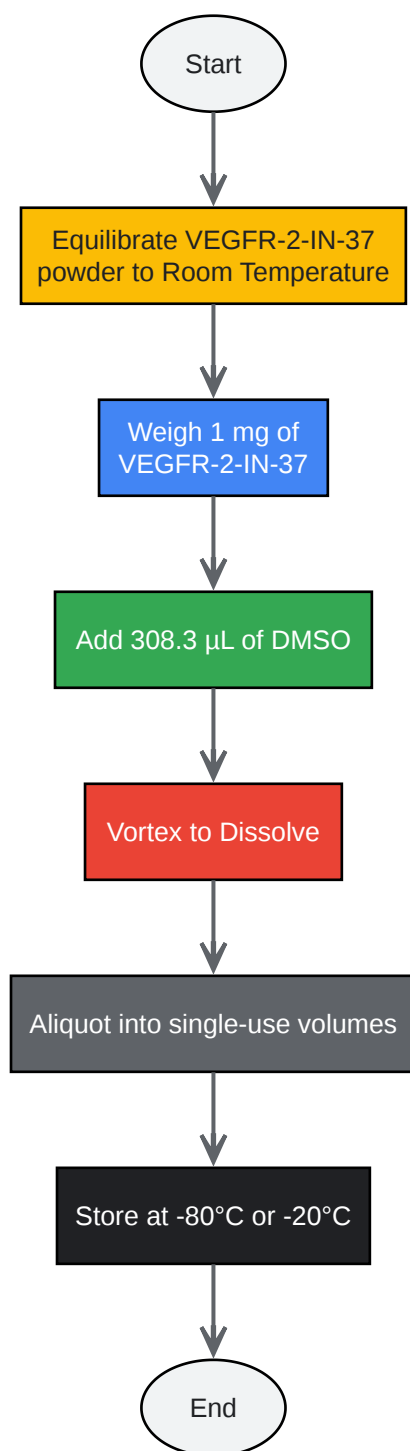
For 1 mg of **VEGFR-2-IN-37** (0.001 g) and a desired concentration of 10 mM (0.01 mol/L):

$$\text{Volume (L)} = 0.001 \text{ g} / (324.40 \text{ g/mol} \times 0.01 \text{ mol/L}) = 0.0003083 \text{ L} = 308.3 \text{ }\mu\text{L}$$

Carefully add 308.3  $\mu\text{L}$  of anhydrous DMSO to the microcentrifuge tube containing the **VEGFR-2-IN-37** powder.

- **Dissolution:** Tightly cap the microcentrifuge tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20  $\mu\text{L}$ ) in sterile microcentrifuge tubes.
- **Storage Conditions:** Store the aliquots of the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).<sup>[1]</sup> Protect the solution from light.<sup>[1]</sup>

Workflow for Preparing **VEGFR-2-IN-37** Stock Solution:



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Caption: Experimental workflow for the preparation of a 10 mM stock solution of **VEGFR-2-IN-37**.

## Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling **VEGFR-2-IN-37** and DMSO.
- Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
- DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) for **VEGFR-2-IN-37** for complete safety and handling information.

## Disclaimer

This information is for research use only and is not intended for human or veterinary use. The protocols and information provided are intended as a guide and may require optimization for specific experimental conditions. Always follow good laboratory practices.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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